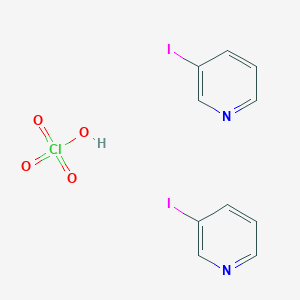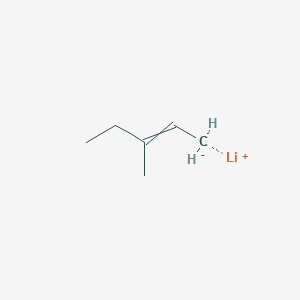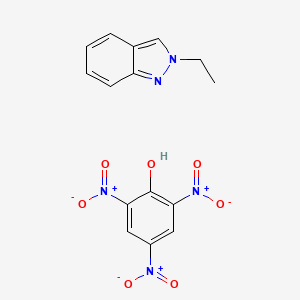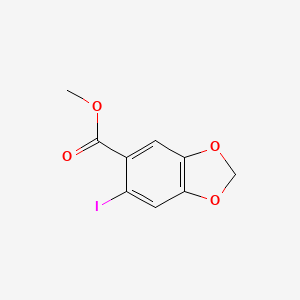
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester is a chemical compound with the molecular formula C9H7IO4 It is a derivative of 1,3-benzodioxole, a structure known for its aromatic properties and presence in various natural and synthetic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester typically involves the iodination of 1,3-benzodioxole-5-carboxylic acid followed by esterification. One common method includes:
Esterification: The carboxylic acid group is then converted to a methyl ester using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to revert to the carboxylic acid form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate ester hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,3-benzodioxole-5-carboxylic acid, 6-azido-, methyl ester.
Applications De Recherche Scientifique
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester involves its interaction with specific molecular targets. The iodine atom and the ester group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid, methyl ester: This compound lacks the iodine atom, making it less reactive in certain substitution reactions.
1,3-Benzodioxole-5-carboxylic acid: The absence of both the iodine atom and the methyl ester group results in different chemical properties and applications.
Uniqueness
1,3-Benzodioxole-5-carboxylic acid, 6-iodo-, methyl ester is unique due to the presence of both the iodine atom and the methyl ester group
Propriétés
Numéro CAS |
61599-80-2 |
|---|---|
Formule moléculaire |
C9H7IO4 |
Poids moléculaire |
306.05 g/mol |
Nom IUPAC |
methyl 6-iodo-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C9H7IO4/c1-12-9(11)5-2-7-8(3-6(5)10)14-4-13-7/h2-3H,4H2,1H3 |
Clé InChI |
BZXGPOQTJHMEBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C=C1I)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


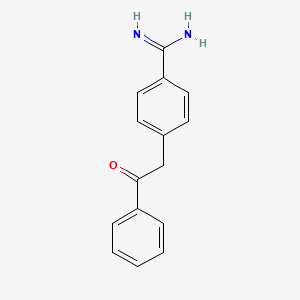
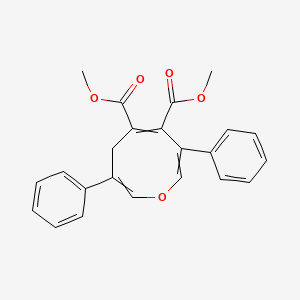


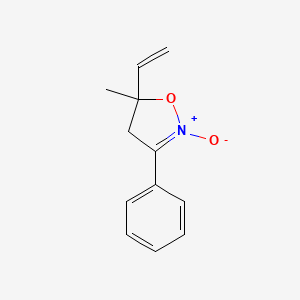
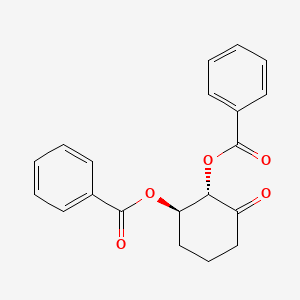
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
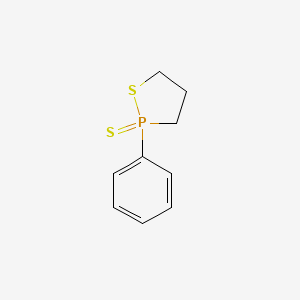
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
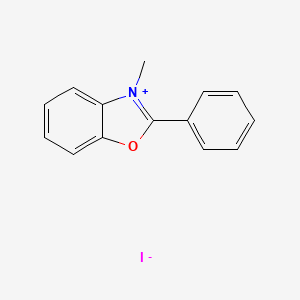
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
